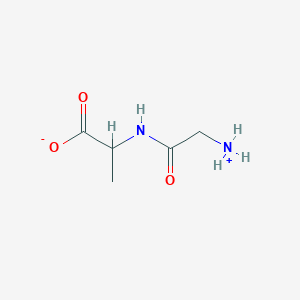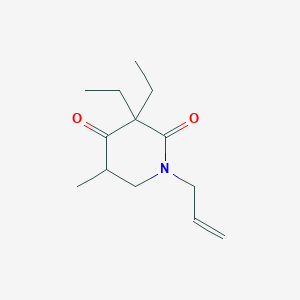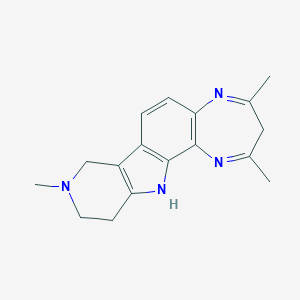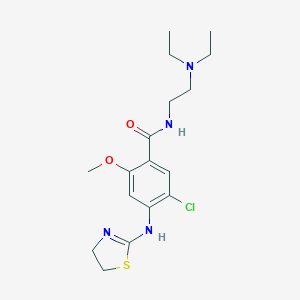
Glicil-dl-alanina
Descripción general
Descripción
Synthesis Analysis
The synthesis of glycylalanine and its derivatives has been explored in several studies. For instance, Au(III)-complexes of glycylalanine (H-Gly-Ala-OH) have been synthesized, with structural characterization performed using techniques such as quantum chemical calculations, linear-dichroic infrared spectroscopy, and X-ray diffraction. These studies provide insights into the coordination ability of peptides and their interaction with metals, contributing to the understanding of peptide synthesis mechanisms (Kolev et al., 2006).
Molecular Structure Analysis
The molecular structure of glycylalanine has been analyzed through various spectroscopic and crystallographic methods. Research has shown that glycylalanine forms complexes with metals such as gold and tin, displaying specific geometries and coordination patterns. These structural analyses help in understanding the fundamental properties of glycylalanine and its potential for forming complex structures, which is crucial for its applications in biochemistry and materials science (Kolev et al., 2006).
Chemical Reactions and Properties
Glycylalanine participates in various chemical reactions, highlighting its reactivity and functional versatility. Studies on its coordination with metals have revealed that it can form complexes with distinct properties, influencing the understanding of peptide interactions with metal ions. These insights are pivotal for developing new materials and therapeutic agents based on peptide-metal complexes (Kolev et al., 2006).
Aplicaciones Científicas De Investigación
Activación de enzimas de radicales glicílicos
Glicil-dl-alanina juega un papel crucial en la activación de enzimas de radicales glicílicos (GRE), las cuales son fundamentales en el metabolismo de anaerobios estrictos y facultativos . El mecanismo de activación lo lleva a cabo una enzima activadora de PFL, miembro de la superfamilia de metaloenzimas de radicales S-adenosilmetionina (rSAM), la cual introduce un radical glicílico en el dominio de radicales glicílicos de PFL .
Papel en la evolución de las GRE
La sustitución de la glicina central con (S)- y ®-alanina mostró una unión excelente de ®-alanina sobre una unión inestable de (S)-alanina . Esto indica que una mayor estabilidad radical del radical glicílico podría no ser el único origen del desarrollo evolutivo de las GRE .
Síntesis de polimorfos
Un polimorfo de glicil-L-alanina HI.H2O se sintetiza a partir de un dipéptido quiral ciclo-glicil-L-alanina . Se sabe que el dipéptido presenta flexibilidad molecular en diferentes entornos, lo que conduce al polimorfismo .
Determinación de la estructura cristalina
La estructura cristalina del polimorfo de glicil-L-alanina HI.H2O se determina a temperatura ambiente . Esta estructura indica que el grupo espacial es polar (P21), con dos moléculas por celda unitaria .
Generación de la segunda armónica óptica
El grupo puntual polar 2, con un eje polar paralelo al eje b, permite la piroelectricidad y la generación de la segunda armónica óptica .
Termoquímica
Se midieron las entalpías integrales de disolución de glicil-DL-α-alanina en soluciones acuosas de etanol, 1-propanol y 2-propanol a concentraciones de alcoholes de hasta 0,4 fracción molar mediante el método de calorimetría<a aria-label="3: 6. Termoquímica" data-citationid="fbe54f49-6371-1a1b-1250-a19b11856ad7-32" h="ID=SERP,5017.1" href="https://link.springer.com/article/10.1134/S1070363
Safety and Hazards
Mecanismo De Acción
Target of Action
Glycyl-dl-alanine, also known as Glycylalanine, is a dipeptide composed of glycine and alanine
Mode of Action
The exact mode of action of Glycyl-dl-alanine is not well-documented. Dipeptides like Glycyl-dl-alanine can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation. They may also serve as substrates for enzymatic reactions or be involved in signal transduction pathways .
Biochemical Pathways
Glycyl-dl-alanine may participate in several biochemical pathways due to the presence of glycine and alanine, two amino acids involved in numerous metabolic processes. For instance, glycine is critical in the osmoregulation of fishes and shellfishes and improves growth in many farmed animals . Alanine, on the other hand, plays a role in glucose metabolism . .
Pharmacokinetics
As a dipeptide, it’s likely to be absorbed in the intestines, distributed throughout the body, metabolized into its constituent amino acids, and excreted via the kidneys .
Result of Action
They may alter enzyme activity, modulate signal transduction pathways, or affect cellular homeostasis .
Action Environment
The action, efficacy, and stability of Glycyl-dl-alanine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. For instance, the activity of many dipeptides is pH-dependent, and they may be more stable at certain temperatures .
Propiedades
IUPAC Name |
2-[(2-aminoacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZXBVLAVMBEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919063 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926-77-2, 691-81-6, 3695-73-6, 2325-50-0 | |
| Record name | Glycylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522445 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L9158R9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can spectroscopic techniques be used to characterize glycylalanine?
A1: [, , , , , , , , ] Spectroscopic methods are crucial for characterizing glycylalanine. Infrared (IR) spectroscopy helps identify functional groups, particularly the presence of the peptide bond and carboxyl groups. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, provides detailed information about the structure, conformation, and dynamics of glycylalanine in different environments. For instance, 13C NMR can be used to study the carbon-13 chemical shift tensor of the carboxyl carbon in glycylalanine and its peptide derivatives. 119Sn Mössbauer spectroscopy has been instrumental in studying the coordination geometry and bonding in organotin derivatives of glycylalanine.
Q2: How does the structure of glycylalanine influence its dielectric properties?
A2: [] Dielectric studies reveal that glycylalanine, along with other dipeptides like diglycine, dialanine, and alanylglycine, exhibit dipole moments closely aligned with their predicted structures. The activation enthalpies derived from these studies suggest that the breaking of a solute-water hydrogen bond is integral to the relaxation process.
Q3: Does glycylalanine exist in different isomeric forms?
A3: [] Yes, glycylalanine can exist as cis and trans isomers, influenced by the orientation of the peptide bond. The cis isomer of glycylsarcosine methyl ester, for example, cyclises significantly faster than its trans counterpart, likely due to steric factors.
Q4: How does glycylalanine behave in aqueous solutions?
A4: [, , , ] Glycylalanine's behavior in aqueous solutions is heavily influenced by pH. Its solubility in water is moderate. Additionally, it can form complexes with various metal ions, including copper(II), nickel(II), zinc(II), dioxovanadium(V), and dioxouranium(VI), with the stability of these complexes being affected by pH and the specific side chains present.
Q5: What insights have computational chemistry studies provided into the properties of glycylalanine?
A5: [, ] Computational methods like density functional theory (DFT) have been invaluable in understanding the hydration free energies of glycylalanine and its interactions with water molecules. These studies provide insights into its conformational preferences and behavior in solution. For example, DFT calculations suggest that the most stable conformation of glycylalanine in the gas phase is approximately 50.2 kcal/mol lower in energy than its zwitterionic form.
Q6: How does glycylalanine participate in photoinduced electron transfer reactions?
A6: [] UV irradiation of aqueous glycylalanine leads to its degradation. Unlike dipeptides with glycine at the N-terminus (XG peptides), glycylalanine degrades to acetamide without a stoichiometric release of CO2. This suggests the involvement of the alanine side chain in the relaxation of the intermediate diradical formed during photolysis.
Q7: Can glycylalanine be hydrolyzed under hydrothermal conditions? What are the products?
A7: [] Yes, glycylalanine undergoes hydrolysis under hydrothermal conditions, producing glycine and cyclo(Gly-Ala) as products. This cyclodipeptide can further hydrolyze to yield glycine. The reaction pathway likely involves consecutive reversible reactions between cyclodipeptides, linear dipeptides, and amino acids.
Q8: Does glycylalanine react with other organic molecules?
A8: [] Glycylalanine can react with diacetyl (2,3-butanedione) in aqueous solutions, yielding a variety of nitrogen-containing heterocyclic compounds, including oxazoles, pyrazines, pyrroles, and pyridines.
Q9: Can glycylalanine be used in the synthesis of larger peptides?
A9: [, , , ] Yes, glycylalanine is frequently used in peptide synthesis as a building block. Its incorporation into larger peptides can be achieved using various coupling methods, but care must be taken to minimize racemization during these processes.
Q10: Has glycylalanine been explored for its catalytic properties?
A10: [] While glycylalanine itself might not possess inherent catalytic properties, its derivatives have shown potential in catalysis. For example, poly-γ-(l-glycylalanine) propyl siloxane palladium catalysts have been synthesized and investigated for their hydrogenation activity.
Q11: Does glycylalanine play a role in prebiotic chemistry?
A11: [] Glycylalanine has been detected in experiments simulating prebiotic conditions, particularly those mimicking diagenesis in deep marine sediments. This suggests that glycylalanine, and potentially other peptides, could have formed under high-pressure, high-temperature conditions prevalent during early Earth.
Q12: What is the biological significance of glycylalanine?
A12: While glycylalanine is not a naturally occurring dipeptide found in significant quantities in biological systems, it serves as a model compound for understanding peptide bonds and enzymatic activity.
Q13: How does glycylalanine interact with enzymes?
A13: [, ] Glycylalanine acts as a substrate for certain enzymes, such as aminoacylase, a peptidase with optimal activity around pH 8.5. Studies on the pH dependence of aminoacylase activity suggest that only dipeptides with uncharged N-terminal amino acids, like glycylalanine, are recognized as substrates.
Q14: Can modifications to the glycylalanine structure alter its biological activity?
A14: [, ] Yes, structural modifications significantly impact the biological activity of glycylalanine derivatives. For instance, introducing water-soluble groups or side chains, such as lysine, glycylalanine, or other amino acids, at the 7-position of homoeriodictyol (a flavanone with antiplatelet aggregation properties) substantially enhances its water solubility and inhibitory effects on platelet aggregation.
Q15: Can glycylalanine be used as a building block for materials?
A15: [] Yes, recent research highlights the potential of glycylalanine as a building block for metal-organic frameworks (MOFs). MOFs constructed with glycylalanine linkers exhibit unique pressure-sensitive gating properties for gas adsorption, showcasing the versatility of this dipeptide in material science applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)

![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)







![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)

![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
